molecular formula C19H17F3N2OS B2805609 5-(4-methoxyphenyl)-1-methyl-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazole CAS No. 921816-99-1

5-(4-methoxyphenyl)-1-methyl-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazole

Cat. No.: B2805609
CAS No.: 921816-99-1
M. Wt: 378.41
InChI Key: ZCSCDRGXFWJIKL-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-1-methyl-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazole is a useful research compound. Its molecular formula is C19H17F3N2OS and its molecular weight is 378.41. The purity is usually 95%.
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Scientific Research Applications

Central Nervous System Penetrability

  • The compound 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, a structurally similar compound, demonstrated potential as a potent serotonin-3 receptor antagonist with the ability to effectively penetrate the blood-brain barrier, indicating its usefulness in both in vitro and in vivo studies related to the central nervous system (Rosen et al., 1990).

Corrosion Inhibition

  • Imidazole derivatives, including those with structural similarities to the compound , have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions. Their strong adsorption capabilities and mixed type of inhibition were highlighted in studies, offering potential applications in materials science and engineering (Prashanth et al., 2021); (Ammal et al., 2018).

Antimicrobial and Antifungal Activities

  • Imidazole-based compounds, including those with the methoxyphenyl group, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds have shown significant effectiveness against various microbial strains, suggesting their potential in the development of new antimicrobial agents (Ammar et al., 2016); (Khanage et al., 2020).

Synthesis and Structural Studies

  • Research has focused on the synthesis and structural elucidation of imidazole derivatives, including those with methoxyphenyl groups. These studies contribute to a better understanding of the chemical properties and potential applications of such compounds (Vahedi et al., 2010).

Photochromism and Electronic Properties

  • Imidazole derivatives have been studied for their photochromic properties, which could have applications in materials science and optoelectronics. The understanding of electronic and substituent influences on these compounds provides insights into their potential use in various technological applications (Bai et al., 2010).

Anticancer Potential

  • Certain imidazole derivatives, particularly those with methoxyphenyl groups, have shown promising results in inducing apoptosis and cellular senescence in cancer cells. These findings suggest potential applications in cancer research and the development of anticancer drugs (Sharma et al., 2014).

Mechanism of Action

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzymes, specifically COX-2 . COX enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins and other eicosanoids, which are key mediators of inflammation and pain.

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in the inflammatory response and associated pain.

Result of Action

The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in decreased inflammation and pain . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain, such as arthritis.

Properties

IUPAC Name

5-(4-methoxyphenyl)-1-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2OS/c1-24-17(14-6-8-16(25-2)9-7-14)11-23-18(24)26-12-13-4-3-5-15(10-13)19(20,21)22/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSCDRGXFWJIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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